molecular formula C10H11N B579170 Isoquinoline, 3,4-dihydro-3-methyl-, (3R)- CAS No. 15547-41-8

Isoquinoline, 3,4-dihydro-3-methyl-, (3R)-

Cat. No.: B579170
CAS No.: 15547-41-8
M. Wt: 145.205
InChI Key: JATHXJMZMGXQFU-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoquinoline, 3,4-dihydro-3-methyl-, (3R)- is a chiral compound belonging to the class of isoquinolines. Isoquinolines are aromatic heterocyclic organic compounds containing a benzene ring fused to a pyridine ring. This specific compound is characterized by the presence of a methyl group at the 3-position and a hydrogenated 3,4-dihydro structure, making it a significant molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 3,4-dihydro-3-methyl-, (3R)- typically involves the hydrogenation of isoquinoline derivatives. One common method is the reduction of 3-methylisoquinoline using hydrogen gas in the presence of a palladium or platinum catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the desired 3,4-dihydro product .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation techniques. The process involves the use of high-pressure hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction is conducted in a solvent like ethanol or methanol to facilitate the hydrogenation process and achieve high yields .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 3,4-dihydro-3-methyl-, (3R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isoquinoline, 3,4-dihydro-3-methyl-, (3R)- has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Isoquinoline, 3,4-dihydro-3-methyl-, (3R)- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, influencing biological processes such as cell signaling, metabolism, and gene expression. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoquinoline, 3,4-dihydro-3-methyl-, (3R)- is unique due to its chiral center and specific hydrogenation pattern, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3R)-3-methyl-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-5,7-8H,6H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATHXJMZMGXQFU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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